The Discovery and Development of Coblopasvir (KW-136): A Pangenotypic NS5A Inhibitor for Chronic Hepatitis C
The Discovery and Development of Coblopasvir (KW-136): A Pangenotypic NS5A Inhibitor for Chronic Hepatitis C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Coblopasvir (formerly KW-136) is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it represents a significant advancement in the treatment of chronic hepatitis C, particularly in regions with diverse HCV genotype distributions. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of Coblopasvir. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in antiviral drug development.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates and improved tolerability compared to previous interferon-based regimens. A key target for DAAs is the NS5A protein, a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. Coblopasvir (KW-136) emerged as a promising NS5A inhibitor with potent activity across multiple HCV genotypes.[1] In February 2020, Coblopasvir hydrochloride capsules, in combination with sofosbuvir, were approved by the National Medical Products Administration (NMPA) of China for the treatment of chronic HCV genotypes 1, 2, 3, and 6 infections in adults.[2]
Mechanism of Action
Coblopasvir targets the HCV NS5A protein, a critical component of the viral replication complex.[1] By binding to NS5A, Coblopasvir disrupts its normal function, thereby inhibiting both viral RNA replication and the assembly of new virus particles.[1] This targeted inhibition leads to a rapid decline in HCV RNA levels in infected individuals. The pangenotypic nature of Coblopasvir is a key attribute, making it an effective treatment option for a wide range of HCV-infected patients without the need for genotype-specific testing in many cases.[3][4]
Figure 1: Mechanism of Action of Coblopasvir.
Preclinical Development
Antiviral Activity
Coblopasvir demonstrated potent in vitro antiviral activity against a broad range of HCV genotypes. Studies using HCV replicon or cell culture systems showed that Coblopasvir has picomolar-level inhibitory activity against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[3] While specific EC50 values from the manufacturer's internal studies ("data on file") are not publicly available, the consistent description of "picomolar activity" places it among the most potent NS5A inhibitors developed.
Table 1: Preclinical Antiviral Activity of Coblopasvir (KW-136)
| HCV Genotype | Antiviral Activity (EC50) |
|---|---|
| Genotype 1a | Picomolar range[3] |
| Genotype 1b | Picomolar range[3] |
| Genotype 2a | Picomolar range[3] |
| Genotype 3a | Picomolar range[3] |
| Genotype 4a | Picomolar range[3] |
| Genotype 5a | Picomolar range[3] |
| Genotype 6a | Picomolar range[3] |
Experimental Protocols
HCV Replicon Assay Protocol (General Methodology)
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Compound Preparation: Coblopasvir is serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Treatment: Replicon-containing cells are seeded in 96-well plates and, after adherence, the culture medium is replaced with medium containing the various concentrations of Coblopasvir. A DMSO-only control is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is determined by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Development
Coblopasvir has undergone extensive clinical evaluation, primarily in China, in combination with the NS5B polymerase inhibitor sofosbuvir.
Pharmacokinetics
A clinical study involving patients with Hepatitis C infection investigated the tolerance and pharmacokinetics of Coblopasvir hydrochloride capsules. In this dose-escalation study (30 mg, 60 mg, 90 mg, and 120 mg), oral administration once daily demonstrated that the plasma concentration and exposure of Coblopasvir increased with the dose. Importantly, no significant accumulation was observed with multiple-dose administration compared to a single dose in a fasting state.
Table 2: Summary of Pharmacokinetic Properties of Coblopasvir
| Parameter | Observation |
|---|---|
| Dose Proportionality | Plasma concentration and exposure increase with dose (30-120 mg). |
| Accumulation | No significant accumulation with multiple daily doses. |
Pharmacokinetic Study Protocol (Phase 1)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.
-
Participants: Healthy volunteers or, as in the cited study, patients with chronic HCV infection.
-
Dosing: Participants are assigned to cohorts receiving escalating single oral doses of Coblopasvir (e.g., 30, 60, 90, 120 mg) or placebo. Following a safety review, a multiple-dose phase is initiated with once-daily dosing for a specified period (e.g., 3 consecutive days).
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours).
-
Bioanalysis: Plasma concentrations of Coblopasvir are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis software (e.g., WinNonlin).
-
Safety and Tolerability Assessment: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded throughout the study.
Clinical Efficacy
A pivotal single-arm, open-label, multicenter, phase 3 trial (NCT03995485) evaluated the efficacy and safety of Coblopasvir in combination with sofosbuvir for treating Chinese patients with chronic HCV infection.[3]
Table 3: Phase 3 Clinical Trial (NCT03995485) Efficacy Results
| Population | Number of Patients | SVR12 Rate (95% CI) |
|---|---|---|
| Full Analysis Set | 371 | 97% (94-98%)[3] |
| Genotype 1b | 178 | 97% |
| Genotype 2a | 97 | 98% |
| Genotype 3a/3b | 48 | 92% |
| Genotype 6 | 44 | 100% |
| With Compensated Cirrhosis | 39 | 95% |
| Interferon-Experienced | 39 | 97% |
SVR12: Sustained Virologic Response at 12 weeks post-treatment.
The study concluded that the combination of 60 mg Coblopasvir and 400 mg sofosbuvir administered once daily for 12 weeks is an efficacious and safe treatment for Chinese patients with HCV genotypes 1, 2, 3, and 6, including those with compensated cirrhosis.[3]
Phase 3 Clinical Trial Protocol (NCT03995485) Overview
-
Study Design: A single-arm, open-label, multicenter phase 3 trial.[3]
-
Participants: 371 treatment-naïve and interferon-experienced adult patients with chronic HCV genotypes 1, 2, 3, or 6 infection, with or without compensated cirrhosis.[3]
-
Intervention: Coblopasvir 60 mg and sofosbuvir 400 mg, taken orally once daily for 12 weeks.[3]
-
Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[3]
-
Safety Assessments: Monitoring and recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and post-treatment follow-up periods.
Figure 2: Phase 3 Clinical Trial Workflow.
Chemical Synthesis
The synthesis of Coblopasvir involves a multi-step process. A described method for preparing the hydrochloride salt form necessitates the construction of a symmetrical diaryl core.[5]
Key Synthetic Steps:
-
Formation of the Diaryl Core: The synthesis begins with the reaction of catechol with methylene iodide to form an acetal. This is followed by a Suzuki coupling with a boronic acid to create the biphenyl core structure.[5]
-
Formation of Bis-α-haloketones: The biphenyl intermediate undergoes saponification and subsequent conversion to acid chlorides. A modified Nierenstein reaction is then used to form bis-α-haloketones.[5]
-
Coupling with Dipeptide: The resulting dibromide is coupled with a dipeptide to form a bis-carbamate intermediate.[5]
-
Imidazole Ring Formation: The two imidazole rings are constructed through a reaction with ammonium acetate in refluxing toluene, yielding the free base of Coblopasvir.[5]
-
Salt Formation: The final step involves the treatment of the Coblopasvir free base with methanolic HCl to produce the stable hydrochloride salt.[5]
Figure 3: Coblopasvir Synthesis Workflow.
Conclusion
Coblopasvir (KW-136) is a highly potent, pangenotypic HCV NS5A inhibitor that has demonstrated excellent efficacy and a favorable safety profile in clinical trials when used in combination with sofosbuvir. Its development and approval provide a valuable therapeutic option for the treatment of chronic hepatitis C, particularly for a diverse patient population with various HCV genotypes. The data summarized in this technical guide underscore the successful discovery and development pathway of Coblopasvir, from its targeted mechanism of action through to robust clinical validation.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. Company News_Kawin [kawin-bio.com]
- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]
